molecular formula C14H18ClF3N2O B2697348 1-(2-METHYLBENZOYL)-4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE HYDROCHLORIDE CAS No. 1351599-09-1

1-(2-METHYLBENZOYL)-4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE HYDROCHLORIDE

Cat. No.: B2697348
CAS No.: 1351599-09-1
M. Wt: 322.76
InChI Key: IPSBGFCKCHUFER-UHFFFAOYSA-N
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Description

1-(2-METHYLBENZOYL)-4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE HYDROCHLORIDE is a chemical compound that features a piperazine ring substituted with a trifluoroethyl group and an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHYLBENZOYL)-4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE HYDROCHLORIDE typically involves multi-step procedures. One common approach is to start with the piperazine ring, which is then functionalized with the trifluoroethyl group. The o-tolyl group is introduced through a Friedel-Crafts acylation reaction. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-METHYLBENZOYL)-4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The trifluoroethyl and o-tolyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-(2-METHYLBENZOYL)-4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE HYDROCHLORIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of trifluoroethyl and o-tolyl groups on biological systems.

    Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2,2-Trifluoroethyl)piperazine: Similar in structure but lacks the o-tolyl group.

    o-Tolylpiperazine: Contains the o-tolyl group but lacks the trifluoroethyl group.

    4-(2,2,2-Trifluoroethyl)piperazine: Similar but without the o-tolyl group.

Uniqueness

1-(2-METHYLBENZOYL)-4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE HYDROCHLORIDE is unique due to the presence of both the trifluoroethyl and o-tolyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(2-methylphenyl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O.ClH/c1-11-4-2-3-5-12(11)13(20)19-8-6-18(7-9-19)10-14(15,16)17;/h2-5H,6-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSBGFCKCHUFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)CC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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